Spinetoram

Overview

Description

Spinetoram is an insecticidal mixture of two active neurotoxic constituents of Saccharopolyspora spinosa. It is used to control pest insects in stored grain and on domestic cats . It is also known as Cheristin in its topical veterinary dosage-form .

Synthesis Analysis

Spinetoram is a second-generation commercial product of spinosyns. It has been widely used in pest control. A series of spinetoram derivatives were synthesized to find more efficient insecticides . The structures of these derivatives were confirmed by 1H NMR, 13C NMR, and HRMS . The insecticidal activity of these derivatives against Plutella xylostella was determined . The insecticidal activity of derivatives against P. xylostella was better than that of the commercially available dihydrazide insecticides .

Molecular Structure Analysis

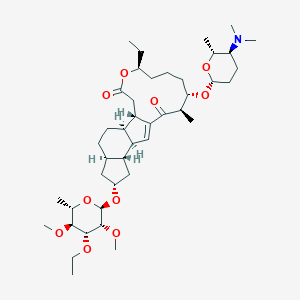

Spinetoram is composed of a large complex hydrophobic ring, a basic amine group, and two sugar moieties . The insecticidal activity of spinetoram is attributed to two spinosyns, identified as XDE-175-J (“factor J”) and XDE-175-L (“factor L”), which comprise the overwhelming majority of the technical material .

Chemical Reactions Analysis

Spinetoram and its metabolites were analyzed by liquid chromatography with positive-ion APCI tandem mass spectrometry . The major metabolic pathway was glutathione conjugation, either of the parent, or of the products of N-demethylation, O-deethylation, and deglycosylation of each factor, as well as hydroxylation of parent factor J .

Scientific Research Applications

Pest Control in Agriculture

Spinetoram J is a biocide derived from spinosyns created by soil bacteria, actinomycete Saccharopolyspora spinosa . It has been found to be highly effective against the fall armyworm (FAW), Spodoptera frugiperda, an invasive polyphagous pest that poses a significant threat to global agriculture . The application of Spinetoram J results in larval and pupal growth slowing, increased mortality rates, adult malformation, fecundity suppression, and hatchability reduction .

Biochemical Disruption

Spinetoram J causes significant disruptions in the total carbohydrates, proteins, lipids, and digestive enzymes of pests . It also results in significant elevations in acetylcholinesterase, α -esterase, β -esterase, acid phosphatase, alkaline phosphatase, aspartate aminotransferase, alanine aminotransferase, phenoloxidase, and chitinases .

Histological Damage

Spinetoram J causes severe histological damage to the midgut of pests, characterized by necrosis and sloughing of the epithelial lining, in addition to cytoplasmic vacuolization .

Broad Spectrum Insecticide

Spinetoram J is a new kind of fermentation-derived insecticide with a broad range of action against many insect pests, especially Cydia pomonella, Leaf miner, and Thrips . It is friendly to the environment, non-toxic to animals and humans, and has been widely applied in pest control and grain storage .

Semi-Synthesis and Analogues

Spinetoram J can be semi-synthesized, and a variety of D-forosamine replacement analogues of Spinetoram J have been synthesized . These analogues have been evaluated for their insecticidal activities against third-instar larvae of Plutella xylostella . Although none of the analogues were as potent as Spinetoram, a few of the analogues have only a 20–40 times lower activity than Spinetoram .

Delayed Application

Delayed application of Spinetoram J has been found to be useful in managing Scirtothrips dorsalis, a pest that causes feeding injury such as bronzing, curling, darkening, and distortion of leaves and petioles on potted strawberry plants .

Mechanism of Action

Target of Action

Spinetoram J, a semi-synthetic derivative of the spinosyn class of insecticides, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of nerve impulses in the nervous system of insects .

Mode of Action

Spinetoram J interacts with its targets by disrupting the function of the nicotinic acetylcholine receptors . This disruption leads to a series of changes in the nervous system of the insect, resulting in paralysis and ultimately death .

Biochemical Pathways

Spinetoram J affects the biochemical pathways associated with the transmission of nerve impulses. By disrupting the function of the nicotinic acetylcholine receptors, it interferes with the normal functioning of these pathways, leading to the downstream effects of paralysis and death in insects .

Pharmacokinetics

It is known that spinetoram j is determined by reversed-phase high-performance liquid chromatography (hplc) using uv detection at 250nm and external standardization .

Result of Action

The primary result of Spinetoram J’s action is the death of the target insects. It has been shown to have potent insecticidal activities against many commercially significant species that cause extensive damage to crops and other plants . It also exhibits activity against important external parasites of livestock, companion animals, and humans .

Action Environment

The efficacy of Spinetoram J can be influenced by various environmental factors. For instance, the maximum dose bioassay method was used to assess field populations of cowpea thrips collected from 20 villages in Yazhou District . .

Safety and Hazards

Spinetoram is classified as a skin sensitizer, Category 1 . It may cause an allergic skin reaction . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The use of a seed-pelletized coating of spinetoram effectively reduced the numbers of striped flea beetle (SFB) and its feedings on the flowering cabbage seedlings . The seed-pelletized coating ensured a sustainable release of spinetoram that can reduce the pesticide application frequency and be cost-effective and pocket-friendly for the farmers . This method can be considered in the future to be an environment and food-safe practice in agriculture .

properties

IUPAC Name |

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3/t23-,24-,25+,26-,27+,28-,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOENIMGKWNZVDA-RWGFPKGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052854 | |

| Record name | Spinetoram J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spinetoram J | |

CAS RN |

187166-40-1 | |

| Record name | 1H-as-Indaceno[3,2-d]oxacyclododecin-7,15-dione, 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-13-[[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-, (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187166-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinetoram (major component) [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinetoram J | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spinetoram J | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINETORAM J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HRU6LA8S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

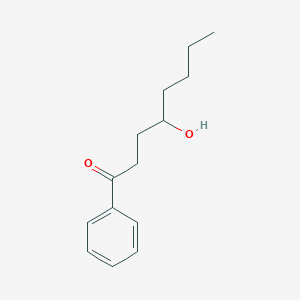

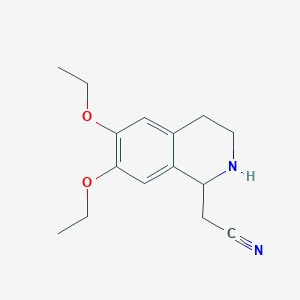

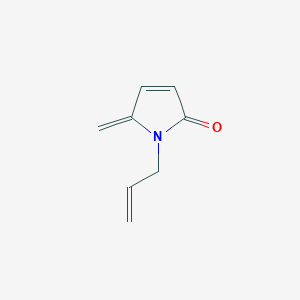

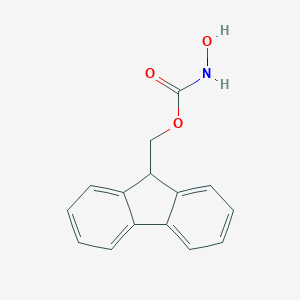

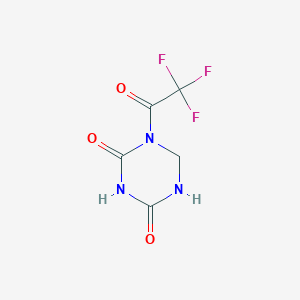

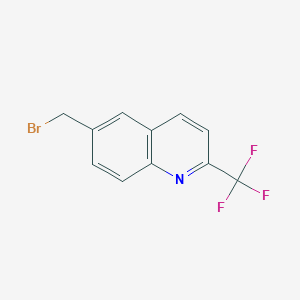

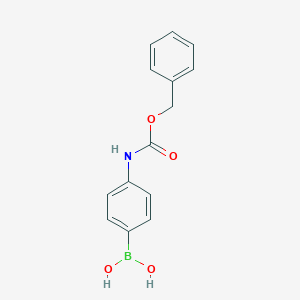

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)

![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)

![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)

![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)